

Application Notes and Protocols for C-H Functionalization of 2-Methylpyrimidine

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Compound of Interest

Compound Name: 2-Methylpyrimidine

Cat. No.: B1581581

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These application notes provide detailed protocols and data for the transition-metal-catalyzed C-H functionalization of **2-methylpyrimidine**, a key structural motif in medicinal chemistry. The following sections detail methodologies for arylation, alkylation, and amination reactions, offering a guide for the synthesis of diverse **2-methylpyrimidine** derivatives.

C-H Arylation of 2-Methylpyrimidine

Direct C-H arylation of **2-methylpyrimidine** can be achieved at either the pyrimidine ring (C-H sp^2) or the methyl group (C-H sp^3), depending on the catalytic system and reaction conditions. Palladium-based catalysts are commonly employed for the arylation of the pyrimidine core, while other systems can target the methyl group.

Palladium-Catalyzed C(sp^2)-H Arylation

This protocol focuses on the regioselective arylation of the pyrimidine ring, often facilitated by a directing group strategy to ensure high selectivity.

Experimental Protocol: General Procedure for Palladium-Catalyzed C(sp^2)-H Arylation

This procedure is adapted from a general method for the arylation of N-aryl-2-amino pyridine derivatives and can be applied to suitably derivatized **2-methylpyrimidine**.[\[1\]](#)[\[2\]](#)

- Reaction Setup: To a 10 mL reaction tube, add the **2-methylpyrimidine** substrate (0.2 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 3.0 equiv), $\text{Pd}(\text{OAc})_2$ (9 mg, 0.2 equiv), and NaOAc (33 mg, 2.0 equiv).
- Solvent Addition: Add chlorobenzene (PhCl , 2.0 mL, 0.1 M) to the reaction tube.
- Reaction Conditions: Stir the mixture at 140 °C for 48 hours under an air atmosphere.
- Work-up: After cooling to room temperature, filter the reaction mixture through a plug of Celite, washing with dichloromethane (DCM, 10 mL).
- Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired arylated **2-methylpyrimidine** derivative.

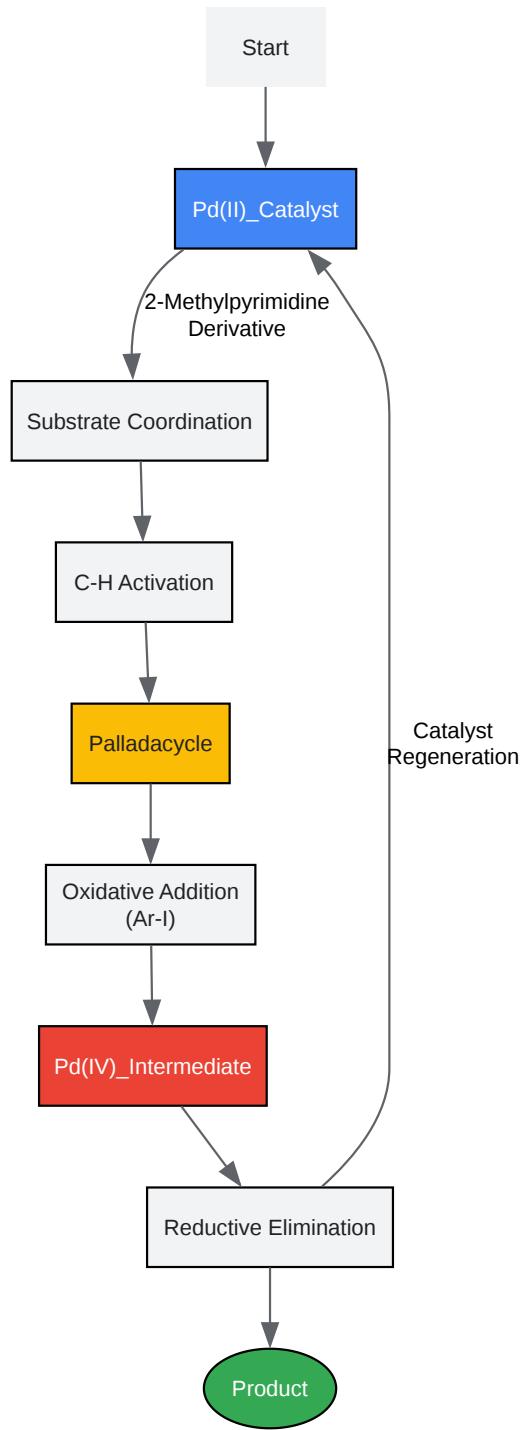
Data Presentation: Substrate Scope for Palladium-Catalyzed $\text{C}(\text{sp}^2)\text{-H}$ Arylation

Entry	Aryl Iodide	Product	Yield (%)
1	4-Iodotoluene	2-Methyl-4-(p-tolyl)pyrimidine	75
2	1-Iodo-4-methoxybenzene	4-(4-Methoxyphenyl)-2-methylpyrimidine	82
3	1-Iodo-4-(trifluoromethyl)benzene	2-Methyl-4-(4-(trifluoromethyl)phenyl)pyrimidine	68
4	1-Bromo-4-iodobenzene	4-(4-Bromophenyl)-2-methylpyrimidine	70

Yields are representative and may vary based on the specific substrate and reaction conditions.

Catalytic Cycle for Palladium-Catalyzed $\text{C}(\text{sp}^2)\text{-H}$ Arylation

Pd(II)-Catalyzed C-H Arylation Cycle

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Caption: Proposed catalytic cycle for the Pd(II)-catalyzed C-H arylation of **2-methylpyrimidine**.

C-H Alkylation of 2-Methylpyrimidine

The alkylation of the methyl group of **2-methylpyrimidine** can be effectively achieved using primary alcohols as alkylating agents, catalyzed by iridium complexes. This method offers an atom-economical and environmentally friendly alternative to traditional alkylation methods that use alkyl halides.

Iridium-Catalyzed C(sp³)-H Alkylation with Primary Alcohols

This protocol details the direct alkylation of the C(sp³)-H bonds of the methyl group in **2-methylpyrimidine**.

Experimental Protocol: General Procedure for Iridium-Catalyzed C(sp³)-H Alkylation

- Reaction Setup: In a glovebox, add $[\text{Ir}(\text{cod})\text{Cl}]_2$ (0.01 mmol, 2 mol%), the phosphine ligand (e.g., L1, 0.04 mmol, 8 mol%), and a base (e.g., KOtBu, 0.2 mmol, 40 mol%) to an oven-dried Schlenk tube.
- Reagent Addition: Add **2-methylpyrimidine** (0.5 mmol, 1.0 equiv) and the primary alcohol (1.0 mmol, 2.0 equiv) to the tube.
- Solvent Addition: Add dry, degassed solvent (e.g., diglyme, 1 mL).
- Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110 °C for 16-24 hours.
- Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

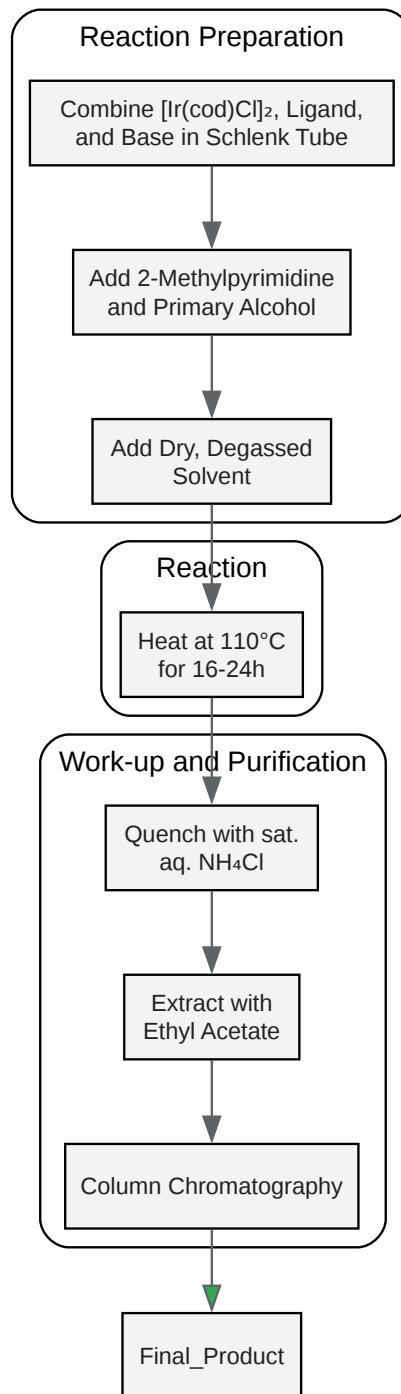
Data Presentation: Substrate Scope for Iridium-Catalyzed C(sp³)-H Alkylation

Entry	Primary Alcohol	Product	Yield (%)
1	Benzyl alcohol	2-Phenethylpyrimidine	95
2	1-Butanol	2-Pentylpyrimidine	86
3	(3-Chlorophenyl)methanol	2-(3-Chlorophenethyl)pyrimidine	78
4	1-Hexanol	2-Heptylpyrimidine	74

Yields are based on reported data for similar methyl-substituted pyrimidines and may vary.

Experimental Workflow for Iridium-Catalyzed C(sp³)-H Alkylation

Workflow for Ir-Catalyzed C-H Alkylation

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Caption: Step-by-step workflow for the Iridium-catalyzed C-H alkylation of **2-methylpyrimidine**.

C-H Amination of 2-Methylpyrimidine

Direct C-H amination of pyrimidines can be challenging but is a highly valuable transformation. Recent advances have enabled the C2-selective amination of pyrimidines through the formation of a pyrimidinyl iminium salt intermediate.[\[3\]](#)[\[4\]](#)

C2-Selective Amination via a Pyrimidinyl Iminium Salt Intermediate

This protocol provides a method for the selective introduction of an amino group at the C2 position of the pyrimidine ring.

Experimental Protocol: General Procedure for C2-Selective Amination

- **Intermediate Formation:** In a glovebox, dissolve the **2-methylpyrimidine** substrate (0.5 mmol) in anhydrous dichloromethane (2.5 mL) in a vial. Add the amination reagent (e.g., a hydroxylamine-derived reagent, 0.55 mmol) and an activating agent (e.g., triflic anhydride, 0.6 mmol) at -78 °C. Stir the reaction mixture at this temperature for 1 hour to form the pyrimidinyl iminium salt intermediate.
- **Nucleophilic Addition:** Add the desired amine nucleophile (1.0 mmol) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- **Work-up:** Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 10 mL).
- **Purification:** Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

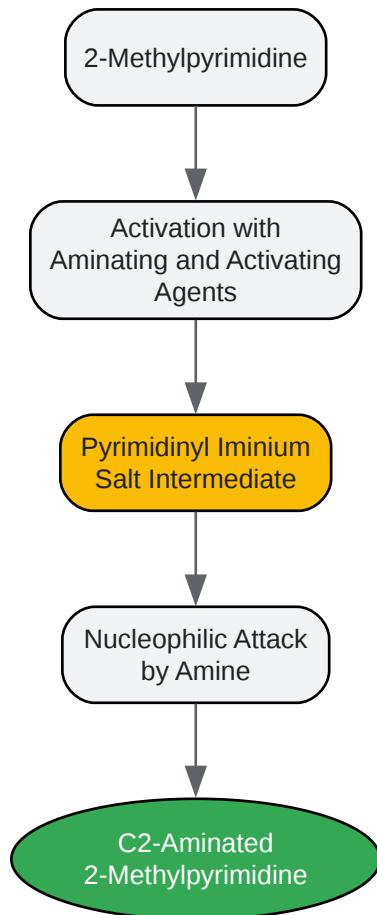
Data Presentation: Substrate Scope for C2-Selective Amination

Entry	Amine Nucleophile	Product	Yield (%)
1	Morpholine	2-(Morpholin-4-yl)-2-methylpyrimidine	85
2	Aniline	N-Phenyl-2-methylpyrimidin-2-amine	78
3	Benzylamine	N-Benzyl-2-methylpyrimidin-2-amine	82
4	Aqueous Ammonia	2-Amino-2-methylpyrimidine	70

Yields are representative and may vary based on the specific amine nucleophile and reaction conditions.

Logical Relationship for C2-Selective Amination

Logical Flow for C2-Selective Amination

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Caption: Logical pathway for the C2-selective amination of **2-methylpyrimidine**.

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